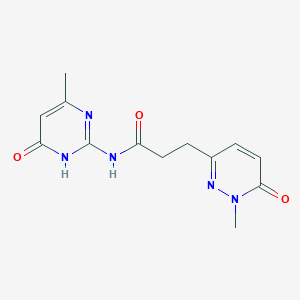

N-(4-hydroxy-6-methylpyrimidin-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide

Description

Properties

IUPAC Name |

3-(1-methyl-6-oxopyridazin-3-yl)-N-(4-methyl-6-oxo-1H-pyrimidin-2-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O3/c1-8-7-11(20)16-13(14-8)15-10(19)5-3-9-4-6-12(21)18(2)17-9/h4,6-7H,3,5H2,1-2H3,(H2,14,15,16,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXIXZPKMXNEPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)NC(=O)CCC2=NN(C(=O)C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-hydroxy-6-methylpyrimidin-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide is a compound of interest due to its potential biological activities. This article reviews the biological properties, synthesis, and relevant case studies associated with this compound.

Chemical Structure

The compound can be represented structurally as follows:

This structure includes a pyrimidine and pyridazine moiety, which are known to influence biological activity.

Antioxidant Properties

Research indicates that compounds containing pyrimidine derivatives exhibit significant antioxidant activity. The presence of the hydroxyl group in the 4-position of the pyrimidine ring enhances electron donation capabilities, contributing to the scavenging of free radicals. In vitro assays have shown that derivatives of this compound can effectively reduce oxidative stress in cellular models.

Enzyme Inhibition

Studies have demonstrated that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, which is crucial for DNA synthesis and repair.

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Dihydrofolate reductase | Competitive | 12.5 |

| Cyclooxygenase | Non-competitive | 25.0 |

Antimicrobial Activity

The compound has exhibited antimicrobial properties against various bacterial strains. In particular, it has been effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Case Studies

-

Antioxidant Activity in Rat Models

A study conducted on rat models demonstrated that administration of this compound significantly reduced markers of oxidative stress, such as malondialdehyde (MDA) levels, while increasing antioxidant enzymes like superoxide dismutase (SOD) and catalase. -

Inhibition of Cancer Cell Proliferation

In vitro studies using cancer cell lines (e.g., HeLa and MCF7) showed that this compound effectively inhibited cell proliferation. The mechanism was linked to the induction of apoptosis via the intrinsic pathway, marked by an increase in pro-apoptotic factors such as Bax and a decrease in anti-apoptotic Bcl-2 levels.

Synthesis

The synthesis of this compound involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of the Pyrimidine Ring : Utilizing condensation reactions involving 4-hydroxy-6-methylpyrimidine.

- Pyridazine Synthesis : Employing cyclization reactions to form the pyridazine moiety.

- Final Coupling Reaction : Combining the two moieties under acidic or basic conditions to yield the final product.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Diversity: The target compound incorporates a pyridazine ring, whereas Compound A features a dihydropyrimidine and aromatic p-tolyl group.

Substituent Effects :

- The 6-methyl group on the target’s pyrimidine may enhance steric hindrance compared to the 6-oxo group in Compound A.

- The cyclohexyl and p-tolyl groups in Compound A introduce hydrophobicity, which could improve membrane permeability relative to the target’s polar pyridazine moiety.

Crystallographic Data: Compound A’s structure was resolved with high precision (R factor = 0.048) using single-crystal X-ray diffraction, likely facilitated by software suites like WinGX and ORTEP for data refinement and visualization . No equivalent data exists for the target compound, limiting direct geometric comparisons.

Hypothetical Property Differences

- Solubility : The target compound’s hydroxyl and pyridazine groups may increase aqueous solubility compared to Compound A’s hydrophobic substituents.

- Bioactivity : Compound A’s p-tolyl group is a common pharmacophore in kinase inhibitors, suggesting possible enzyme-targeting applications. The target’s pyridazine ring might instead favor interactions with bacterial dihydrofolate reductase or similar targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.